molecular formula C24H21N7O2 B12405997 Fgfr-IN-4

Fgfr-IN-4

Cat. No.: B12405997
M. Wt: 439.5 g/mol
InChI Key: LXRCUPIGSRXTCJ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fgfr-IN-4 is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family, specifically FGFR1, FGFR2, FGFR3, and FGFR4. These receptors play crucial roles in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling is implicated in numerous diseases, including cancers, making FGFR inhibitors like this compound valuable in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in sufficient quantities with consistent quality for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

Fgfr-IN-4 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups in this compound can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups that enhance the compound’s activity .

Scientific Research Applications

Fgfr-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study FGFR signaling pathways and their role in various chemical processes.

    Biology: Investigates the role of FGFRs in cellular processes such as proliferation, differentiation, and migration.

    Medicine: Explores the therapeutic potential of FGFR inhibition in treating cancers and other diseases associated with FGFR dysregulation.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting FGFRs.

Mechanism of Action

Fgfr-IN-4 exerts its effects by binding to the kinase domain of FGFRs, inhibiting their phosphorylation and subsequent activation. This blockade prevents downstream signaling pathways, such as the RAS-MAPK-ERK and PI3K-Akt-mTOR pathways, which are crucial for cell proliferation and survival. By inhibiting these pathways, this compound effectively reduces the growth and spread of cancer cells with FGFR alterations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Fgfr-IN-4 include:

Uniqueness

This compound is unique due to its specific targeting of all four FGFR isoforms (FGFR1-4), providing a broad spectrum of activity against various cancers. Its ability to inhibit multiple FGFRs makes it a versatile tool in both research and therapeutic applications .

Properties

Molecular Formula

C24H21N7O2

Molecular Weight

439.5 g/mol

IUPAC Name

1-[(3S)-3-[4-amino-3-[2-(2-cyclopropyl-1,3-benzoxazol-5-yl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C24H21N7O2/c1-2-20(32)30-10-9-16(12-30)31-23-21(22(25)26-13-27-23)17(29-31)7-3-14-4-8-19-18(11-14)28-24(33-19)15-5-6-15/h2,4,8,11,13,15-16H,1,5-6,9-10,12H2,(H2,25,26,27)/t16-/m0/s1

InChI Key

LXRCUPIGSRXTCJ-INIZCTEOSA-N

Isomeric SMILES

C=CC(=O)N1CC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C#CC4=CC5=C(C=C4)OC(=N5)C6CC6)N

Canonical SMILES

C=CC(=O)N1CCC(C1)N2C3=NC=NC(=C3C(=N2)C#CC4=CC5=C(C=C4)OC(=N5)C6CC6)N

Origin of Product

United States

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